molecular formula C19H16N2O5S2 B2739616 (E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 682763-97-9

(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2739616
CAS No.: 682763-97-9
M. Wt: 416.47
InChI Key: IKIKZVOZWYIKKL-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative characterized by a fused benzodioxole moiety and a furan-substituted methylene group. Its structure comprises a thioxothiazolidin-4-one core, which is conjugated to a furan-2-ylmethylene group at the 5-position and a butanamide linker terminating in a benzo[d][1,3]dioxol-5-yl substituent. Thiazolidinones are well-documented for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c22-17(20-12-5-6-14-15(9-12)26-11-25-14)4-1-7-21-18(23)16(28-19(21)27)10-13-3-2-8-24-13/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIKZVOZWYIKKL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a thiazolidinone moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O3S2C_{20}H_{18}N_2O_3S_2, with a molecular weight of approximately 398.5 g/mol. The unique structural features of this compound contribute to its biological activities:

  • Thiazolidinone Structure : This core structure is associated with various biological effects, particularly in the fields of antimicrobial and anticancer research.
  • Functional Groups : The presence of furan and benzo[d][1,3]dioxole moieties enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties.
  • Cellular Pathways Modulation : It influences key cellular pathways involved in apoptosis and cell proliferation, making it a candidate for anticancer therapies .

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone family exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives similar to the target compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies:

  • Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
  • Mechanistic Insights : Flow cytometry results indicated that the compound mediates apoptosis through modulation of key signaling pathways involving AKT and mTOR .

Antioxidant Activity

The antioxidant capacity of the compound has also been evaluated:

  • DPPH Assay : The compound exhibited notable antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid, highlighting its potential for protecting against oxidative stress .

Case Studies

StudyCompound TestedCell LineIC50 (µM)Findings
1Thiazolidinone DerivativeMCF-71.27Induced apoptosis without affecting normal cells
2Thiazolidinone DerivativeA5490.72Significant cytotoxicity observed
3(E)-N-(benzo[d][1,3]dioxol...)Various BacteriaN/AEffective growth inhibition

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Thiazolidinone Framework : This can be achieved through condensation reactions involving thiazolidine derivatives and appropriate carbonyl compounds.
  • Introduction of the Furan Moiety : The furan ring is typically introduced via a reaction with furan derivatives under acidic or basic conditions.
  • Final Coupling Reaction : The final product is obtained by coupling the thiazolidinone with the benzo[d][1,3]dioxole moiety.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • In vitro Studies : Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular:

  • Cell Line Studies : Research indicates effectiveness against breast cancer and leukemia cell lines, suggesting potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been assessed using molecular docking studies, indicating its ability to inhibit enzymes such as 5-lipoxygenase, which are involved in inflammatory processes . This suggests that it could be developed into a therapeutic agent for inflammatory diseases.

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of thiazolidinones exhibited strong antibacterial effects against resistant strains of bacteria. The synthesized compound showed a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
  • Evaluation of Anticancer Properties :
    • In vitro assays revealed that the compound significantly reduced the viability of cancer cells in various models. It was observed to induce apoptosis through mitochondrial pathways .
  • Anti-inflammatory Mechanisms :
    • Molecular docking studies suggested that the compound interacts effectively with 5-lipoxygenase, leading to decreased leukotriene production, which is crucial in inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

The benzo[d][1,3]dioxol-5-yl group in the target compound distinguishes it from structurally related molecules. For example, N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide (CAS: 637318-86-6) replaces the benzodioxole with a 4-ethoxyphenyl group .

Key Differences:

Property Target Compound 4-Ethoxyphenyl Analogue
Aromatic Substituent Benzo[d][1,3]dioxol-5-yl 4-Ethoxyphenyl
Molecular Weight* ~447.5 g/mol (estimated) ~433.5 g/mol (reported)
Electronic Effects Electron-rich (oxygen-rich ring) Moderate electron-donating (ethoxy)
Potential Bioactivity Enhanced membrane permeability Improved metabolic stability

*Note: Exact molecular weights depend on isotopic composition.

Analogues with Varied Thiazolidinone Cores

The 4-oxo-2-thioxothiazolidin-3-yl core in the target compound differs from derivatives like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide, which features a 2,4-dioxo thiazolidine system .

Impact of Core Modifications:

  • 2-Thioxo vs. 4-Oxo: The thioxo group enhances electrophilicity and may improve binding to thiol-containing enzymes (e.g., glutathione reductase) .
  • Furan-2-ylmethylene vs. Simple Aryl Groups: The furan moiety introduces π-π stacking capabilities absent in non-aromatic analogues, as seen in N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, and how is purity ensured?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of benzo[d][1,3]dioxole derivatives with thiazolidinone intermediates. For example, chloroform and triethylamine are used as solvents and bases, respectively, to facilitate amide bond formation . Purification involves column chromatography or recrystallization (e.g., ethanol-DMF mixtures), with reaction progress monitored via TLC or HPLC . Final characterization employs NMR and mass spectrometry to confirm structural integrity .

Q. Which structural features of this compound influence its reactivity and biological activity?

  • Methodological Answer : Critical functional groups include:

Group Role
Benzo[d][1,3]dioxoleEnhances lipophilicity and metabolic stability
Thioxothiazolidinone coreProvides hydrogen-bonding sites for target interaction
Furan-2-ylmethyleneModulates electronic properties and π-π stacking
These groups collectively affect solubility, binding affinity, and pharmacokinetics .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

  • Methodological Answer : Yield optimization involves:

  • Temperature Control : Reactions at 20–25°C minimize side products during thiazole ring formation .
  • Catalyst Selection : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 18 hours) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while chloroform aids in amide coupling .
    Systematic DoE (Design of Experiments) is recommended to balance parameters .

Q. What experimental approaches are used to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Predicts binding modes using software like AutoDock Vina, focusing on thioxothiazolidinone’s hydrogen bonding with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for target proteins .
  • Fluorescence Quenching : Quantifies compound-protein interactions via tryptophan emission shifts .
    Contradictory binding data (e.g., from SPR vs. docking) require validation via mutagenesis or competitive assays .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., NCI-60 panel for anticancer activity) and control compounds to normalize results .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation pathways that may reduce in vivo efficacy .
  • Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent residues in biological assays) causing activity inconsistencies .

Data Contradictions and Resolution

  • Synthetic Route Variability : uses triethylamine in chloroform, while employs dioxane. These discrepancies reflect alternative strategies for base-sensitive intermediates. Researchers should test both methods and compare yields .
  • Biological Activity : Inconsistent IC50 values may arise from differences in cell culture conditions (e.g., serum concentration). Replicating assays under standardized protocols is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.